molecular formula C8H15Cl2N3 B3328302 (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride CAS No. 444199-06-8

(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride

Cat. No.: B3328302
CAS No.: 444199-06-8
M. Wt: 224.13 g/mol
InChI Key: DXTGKQAUIPWYMM-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Reduction: The resulting indazole compound is then subjected to reduction reactions to form the tetrahydroindazole derivative.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with fewer double bonds or additional hydrogen atoms.

    Substituted Derivatives: Compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride
  • (4,5,6,7-Tetrahydro-2H-indazol-4-yl)methanamine dihydrochloride

Comparison:

  • Structural Differences: The position of the methanamine group on the indazole ring can significantly affect the compound’s chemical properties and biological activities.
  • Unique Properties: (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;;/h5-6H,1-4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTGKQAUIPWYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CN)C=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride
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(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride
Reactant of Route 6
(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine dihydrochloride

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